molecular formula C13H9N3O5 B14716582 2,4-Dinitrobenzanilide CAS No. 22978-56-9

2,4-Dinitrobenzanilide

Cat. No.: B14716582
CAS No.: 22978-56-9
M. Wt: 287.23 g/mol
InChI Key: ZIKLEMWQOLOMKC-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzanilide is an organic compound with the molecular formula C13H9N3O5. It is a derivative of benzanilide, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrobenzanilide can be synthesized through several methods. One common route involves the reaction of 2,4-dinitrobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrobenzanilide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Hydroxide ions, aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dinitrobenzanilide primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The compound can also act as an electrophile in nucleophilic aromatic substitution reactions, where the nitro groups enhance the electrophilicity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrobenzanilide is unique due to its specific substitution pattern and the presence of both nitro and anilide functional groups. This combination imparts distinct reactivity and properties, making it valuable for various chemical and industrial applications .

Properties

IUPAC Name

2,4-dinitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-13(14-9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKLEMWQOLOMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945679
Record name 2,4-Dinitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22978-56-9
Record name 2,4-Dinitro-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22978-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitrobenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-N-phenylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrobenzanilide
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